molecular formula C14H8Cl2N2O2S2 B2541406 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole CAS No. 338398-41-7

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2541406
CAS No.: 338398-41-7
M. Wt: 371.25
InChI Key: FYICUJZMVZVTIF-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a 3,4-dichlorophenylsulfonyl moiety. The sulfonyl group (–SO₂–) distinguishes it from sulfanyl (–S–) derivatives, imparting distinct electronic and steric properties. This compound belongs to a class of thiadiazoles known for their applications in medicinal chemistry and agrochemical research due to their bioactivity and structural versatility .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfonyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S2/c15-11-7-6-10(8-12(11)16)22(19,20)14-13(17-18-21-14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYICUJZMVZVTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzenesulfonyl chloride and phenylhydrazine.

    Formation of Thiadiazole Ring: The reaction between 3,4-dichlorobenzenesulfonyl chloride and phenylhydrazine leads to the formation of the thiadiazole ring. This step usually requires a solvent such as ethanol or acetonitrile and is carried out under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole. This step may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Thiadiazoles have shown significant antimicrobial effects against various bacteria and fungi. Studies have demonstrated that compounds similar to 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole possess activity against Gram-positive and Gram-negative bacteria as well as fungal strains .
    MicroorganismActivity
    Staphylococcus aureusActive
    Escherichia coliModerate
    Candida albicansActive
    Aspergillus nigerModerate
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer potential. Research indicates that thiadiazoles can inhibit cell proliferation in various cancer cell lines, with some derivatives showing potency comparable to established chemotherapeutics like cisplatin .
    Cell LineIC50 (µM)
    T47D15
    SW70720
    HCV29T18
  • Anti-inflammatory Effects :
    • Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study by Padmavathi et al. synthesized several thiadiazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that compounds with the dichlorophenyl substituent exhibited enhanced activity against Staphylococcus aureus and Candida albicans, highlighting the importance of structural modifications in improving efficacy .

Case Study 2: Anticancer Activity

Research conducted by Matysiak et al. focused on the synthesis of new thiadiazole derivatives and their evaluation against cancer cell lines. The study found that certain derivatives had significant antiproliferative effects with IC50 values lower than those of traditional drugs, suggesting a promising avenue for cancer treatment .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation explored the anti-inflammatory effects of thiadiazoles in animal models of arthritis. The findings revealed a reduction in inflammatory markers and joint swelling, indicating potential therapeutic applications in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features :

  • 1,2,3-Thiadiazole core : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Electron-withdrawing substituents : The 3,4-dichlorophenyl group enhances electrophilicity, while the sulfonyl group increases polarity and stability.

Thiadiazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole with structurally related analogs:

Key Comparative Insights :

Substituent Effects on Reactivity: Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound increases polarity and oxidative stability compared to sulfanyl analogs like 5-[(4-chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i). This enhances solubility in polar solvents and may improve binding to hydrophilic biological targets .

Steric and Electronic Modifications :

  • Position 4 Substitution : The phenyl group at position 4 (vs. methyl in ) introduces steric bulk, which may influence crystal packing and intermolecular interactions.
  • t-Butyl Groups : Compounds like 6e show how bulky substituents (e.g., t-butyl) reduce ring reactivity but improve thermal stability, a trade-off absent in the target compound .

Biological Implications :

  • Sulfonyl-containing thiadiazoles are less common in the literature compared to sulfanyl derivatives but are hypothesized to exhibit enhanced binding to enzymes or receptors due to their stronger hydrogen-bonding capacity .
  • 1,3,4-Thiadiazole analogs (e.g., ) demonstrate fungicidal and herbicidal activities, suggesting that the 1,2,3-thiadiazole scaffold with optimized substituents could have similar applications .

Table 2: Pharmacological and Physicochemical Data
Property 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole 5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i) 5-(4-Methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole (3a)
LogP (Predicted) ~3.5 ~4.2 ~2.8
Aqueous Solubility Low (sulfonyl enhances polarity) Very low (lipophilic sulfanyl group) Moderate (methoxy improves solubility)
Synthetic Yield N/A 67% 89%
Thermal Stability High (sulfonyl group resists oxidation) Moderate Low (ether linkage prone to cleavage)

Biological Activity

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole is a synthetic compound belonging to the class of thiadiazoles. This compound has garnered attention due to its potential biological activities, including antitumor and antiviral effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring substituted with a sulfonyl group and a dichlorophenyl moiety. Its chemical formula is C14H8Cl2N2O2S2C_{14}H_{8}Cl_{2}N_{2}O_{2}S_{2} with a CAS number of 338398-41-7. The presence of both the sulfonyl and dichlorophenyl groups contributes to its unique biological properties.

The biological activity of 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole primarily involves enzyme inhibition. The compound interacts with specific molecular targets by binding to their active sites, which disrupts various biochemical pathways. This mechanism is crucial for its potential therapeutic applications in medicinal chemistry.

Antitumor Activity

Research indicates that derivatives of thiadiazoles exhibit significant antitumor properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The compound's ability to inhibit specific kinases involved in cancer progression enhances its potential as an anticancer agent.

Antiviral Activity

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole has also been investigated for its antiviral properties. It has demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. The sulfonamide group appears to play a role in this antiviral activity by interfering with viral enzyme functions.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. The compound exhibits activity against several bacterial strains and fungi. For example, derivatives containing the thiadiazole moiety have shown effectiveness against Gram-positive bacteria and fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activities
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideSingle chlorine atomAntitumor
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazole-2-thiolThiol group instead of sulfonylAntimicrobial
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazole-2-amineAmine group instead of sulfonylAntiviral

Case Studies

Several studies have explored the biological activities of 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole:

  • Anticancer Study : A study demonstrated that this compound inhibited the growth of breast cancer cells in vitro through apoptosis induction mechanisms .
  • Antiviral Research : Another research highlighted its effectiveness against influenza viruses by disrupting viral protein synthesis pathways.
  • Antimicrobial Evaluation : In a comparative study against common pathogens, the compound showed superior efficacy compared to traditional antifungal agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Thiadiazole Core Synthesis : React 4-phenyl-1,2,3-thiadiazole derivatives with 3,4-dichlorophenylsulfonyl chloride under reflux in glacial acetic acid. Monitor progress via TLC (e.g., ethanol/water 2:1 as eluent) .

  • Sulfonyl Group Introduction : Use oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) or hydrogen peroxide (H₂O₂) with ammonium molybdate in ethanol to convert thioether intermediates to sulfonyl groups .

  • Optimization : Adjust reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride) to maximize yield. Purify via recrystallization (DMSO/water mixtures) .

    • Table 1 : Synthetic Approaches Comparison
StepReagents/ConditionsYield RangeKey Reference
Thiadiazole FormationAcetic acid reflux, TLC monitoring60-75%
SulfonylationmCPBA in DCM or H₂O₂/ethanol70-85%

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for sulfonyl (-SO₂-) chemical shifts (~130-140 ppm for 13C^{13}C) and aromatic proton splitting patterns .
  • IR : Identify sulfonyl S=O stretching vibrations (1150-1350 cm⁻¹) and thiadiazole ring C-N bonds (1450-1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thiadiazole derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for the sulfonyl group?

  • Methodology :

  • Computational Modeling : Use DFT calculations to predict electrophilic substitution sites. Compare with experimental outcomes from regioselective sulfonylation .
  • Controlled Reactivity Studies : Systematically vary oxidizing agents (e.g., mCPBA vs. H₂O₂) to assess sulfonyl group stability under acidic/basic conditions .
  • Case Study : shows sulfonyl groups are resistant to reduction but prone to nucleophilic attack in polar aprotic solvents, aligning with computational data on electron-deficient aromatic systems.

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dichlorophenylsulfonyl moiety in biological activity?

  • Methodology :

  • Bioisosteric Replacement : Synthesize analogs with 3,4-difluorophenyl or 4-nitrophenyl groups to compare antifungal/antibacterial potency .

  • Pharmacophore Mapping : Use molecular docking to evaluate interactions between the sulfonyl group and target enzymes (e.g., fungal cytochrome P450) .

  • In Vivo Testing : Assess toxicity and efficacy in murine models, focusing on the dichlorophenyl moiety’s lipophilicity and membrane penetration .

    • Table 2 : Biological Activity of Analogous Compounds
Compound ModificationBiological Activity (IC₅₀)Reference
3,4-DichlorophenylsulfonylAntifungal: 2.5 μM
4-NitrophenylsulfonylAntibacterial: 10 μM

Q. What advanced methods characterize the electrochemical behavior of the thiadiazole ring?

  • Methodology :

  • Cyclic Voltammetry : Measure redox potentials in acetonitrile to identify electron-withdrawing effects of the sulfonyl group .
  • Spectroelectrochemistry : Correlate UV-Vis spectral changes with oxidation states of the thiadiazole ring .

Key Notes for Experimental Design

  • Synthetic Pitfalls : Sulfonyl groups may hydrolyze under prolonged acidic reflux; use neutral pH during workup .
  • Data Interpretation : Conflicting NMR signals in aromatic regions can arise from rotational isomerism; use variable-temperature NMR for clarity .

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